molecular formula C14H17BrClNO4 B13044100 3-Bromo-2-chloro-N-Boc-L-phenylalanine

3-Bromo-2-chloro-N-Boc-L-phenylalanine

Cat. No.: B13044100
M. Wt: 378.64 g/mol
InChI Key: NXDKZWPRBMBGMI-JTQLQIEISA-N
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Description

3-Bromo-2-chloro-N-Boc-L-phenylalanine is a synthetic compound with the molecular formula C14H17BrClNO4 and a molecular weight of 378.65 g/mol . It is a derivative of L-phenylalanine, an essential amino acid, and is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Bromo-2-chloro-N-Boc-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by bromination and chlorination of the aromatic ring. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-Bromo-2-chloro-N-Boc-L-phenylalanine undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2-chloro-N-Boc-L-phenylalanine is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-N-Boc-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino function during synthetic processes, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amino group can participate in further biochemical interactions .

Comparison with Similar Compounds

3-Bromo-2-chloro-N-Boc-L-phenylalanine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual halogenation (bromine and chlorine) and the presence of the Boc protecting group, which provides specific reactivity and protection during synthetic processes.

Properties

Molecular Formula

C14H17BrClNO4

Molecular Weight

378.64 g/mol

IUPAC Name

(2S)-3-(3-bromo-2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1

InChI Key

NXDKZWPRBMBGMI-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=CC=C1)Br)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Br)Cl)C(=O)O

Origin of Product

United States

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